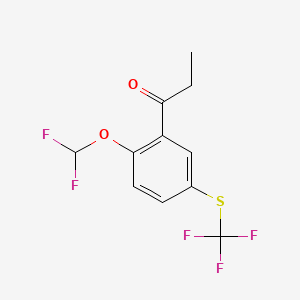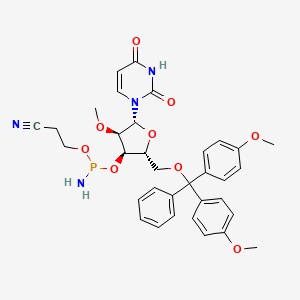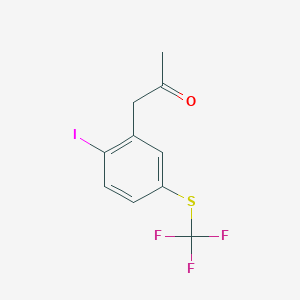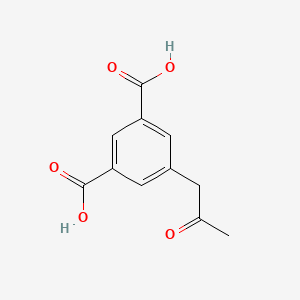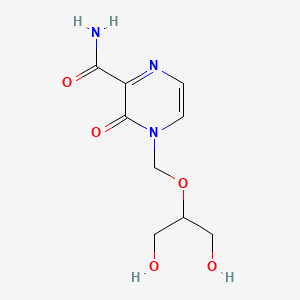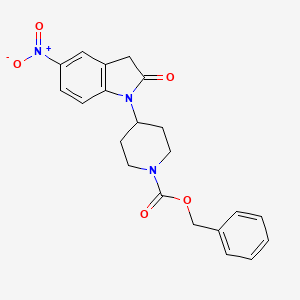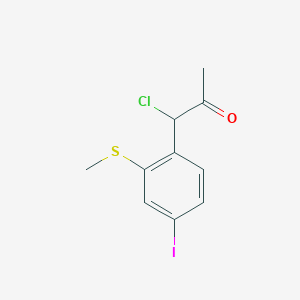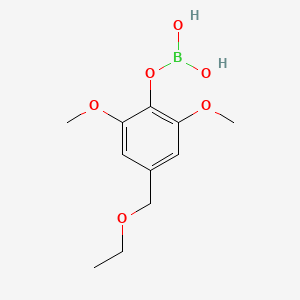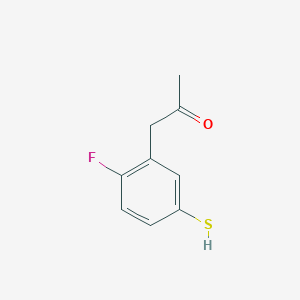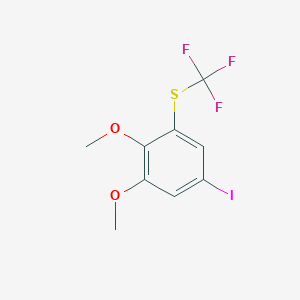
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a mercapto group and a bromomethyl substituent
准备方法
The synthesis of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction, where a suitable thiol reagent is used to replace a halogen atom on the phenyl ring.
Formation of Bromomethyl Substituent: The bromomethyl group can be introduced via a halomethylation reaction, typically using formaldehyde and hydrobromic acid (HBr) under acidic conditions.
Final Assembly: The final step involves the coupling of the brominated phenyl ring with the bromomethyl and mercapto groups to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and alcohols.
科学研究应用
1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl and mercapto groups.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用机制
The mechanism by which 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules.
Mercapto Group: Can form disulfide bonds with thiol groups on proteins, leading to potential modifications in protein structure and function.
Carbonyl Group: Participates in nucleophilic addition reactions, which can lead to the formation of various adducts.
Molecular targets and pathways involved include enzymes with nucleophilic active sites, proteins with accessible thiol groups, and receptors that can interact with the compound’s functional groups.
相似化合物的比较
Similar compounds to 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one include:
1-Bromo-3-phenylpropane: Lacks the mercapto group and has different reactivity and applications.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a mercapto group, leading to different chemical properties.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its combination of bromomethyl, mercapto, and carbonyl groups, which provide a versatile platform for various chemical transformations and applications.
属性
分子式 |
C10H10Br2OS |
|---|---|
分子量 |
338.06 g/mol |
IUPAC 名称 |
1-bromo-3-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
InChI 键 |
OKLQCVRDECTBHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)S)CBr)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


